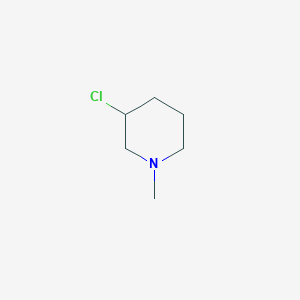

3-Chloro-1-methylpiperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in modern organic and medicinal chemistry. ijnrd.orgnih.gov Its prevalence stems from its structural versatility and its presence in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govbohrium.comajchem-a.com The piperidine scaffold provides a three-dimensional framework that can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to achieve desired interactions with biological targets. bohrium.com

Piperidine and its derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. ijnrd.org The ability of the piperidine nitrogen to act as a base and a nucleophile makes it a versatile building block in organic synthesis. atamanchemicals.com Furthermore, the chair conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for specific receptor binding and biological activity. The ongoing exploration of piperidine derivatives continues to yield new compounds with a wide range of applications, solidifying the piperidine scaffold as a privileged structure in drug discovery and development. ijnrd.orgbohrium.com

Overview of Research Trajectories for 3-Chloro-1-methylpiperidine and its Analogues

Research into this compound and its analogues is multifaceted, primarily focusing on its utility as a synthetic intermediate and the exploration of the biological activities of the resulting compounds. The position of the chlorine atom at the 3-position of the piperidine ring offers a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

One major research trajectory involves the use of this compound as a precursor for the synthesis of pharmaceutical agents. For instance, it is a known precursor to Mepenzolate (B1170382) bromide, an anticholinergic agent. The strategic placement of the chloro and methyl groups on the piperidine ring influences the molecule's reactivity and its interactions with biological systems.

Another significant area of investigation is the synthesis and evaluation of novel analogues of this compound. By modifying the substituents on the piperidine ring, researchers aim to develop compounds with enhanced or novel biological activities. For example, studies on related piperidine derivatives have explored their potential as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis and as ligands for various receptors. nih.govacs.org The synthesis of these analogues often involves multi-step reaction sequences, including techniques like reductive amination and coupling reactions. nih.gov

Furthermore, the conformational analysis of substituted piperidines, including chloro- and methyl-substituted derivatives, is a key area of study. Understanding the preferred three-dimensional structure of these molecules is essential for predicting their reactivity and biological function. cdnsciencepub.comacs.orgresearchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are employed to elucidate the conformational preferences of these compounds. cdnsciencepub.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14ClN · HCl | sigmaaldrich.com |

| Molecular Weight | 184.11 g/mol | sigmaaldrich.com |

| Melting Point | 170-172 °C (lit.) | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| CAS Number | 66496-82-0 | sigmaaldrich.com |

(R)-3-Chloro-1-methyl-piperidine

| Property | Value | Source |

| Molecular Formula | C6H12ClN | |

| Molecular Weight | 133.62 g/mol | cymitquimica.com |

| InChI Key | NISITZDNUGPQFO-ZCFIWIBFSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISITZDNUGPQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498707 | |

| Record name | 3-Chloro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22704-36-5 | |

| Record name | 3-Chloro-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 Methylpiperidine

General Synthetic Routes

The synthesis of 3-Chloro-1-methylpiperidine can be achieved through several general routes, each offering distinct advantages depending on the starting materials and desired scale of production. These methods primarily involve the modification of piperidine (B6355638) precursors.

One common approach involves the reaction of piperidine derivatives with agents that introduce a chloromethyl group. For instance, 1-methylpiperidin-2-one (B1584548) can be reacted with formaldehyde (B43269) and hydrochloric acid in a process known as chloromethylation. smolecule.com This method is often catalyzed to improve reaction efficiency, particularly in industrial applications where optimizing conditions like temperature and pressure is crucial for large-scale synthesis. smolecule.com Purification of the resulting 3-(chloromethyl)-1-methylpiperidin-2-one (B2540822) is typically achieved through distillation or crystallization. smolecule.com The chloromethyl group is highly reactive and can participate in various substitution reactions, making it a valuable intermediate. smolecule.com

Another strategy involves the direct chlorination of a suitable piperidine precursor. For example, tropine (B42219) can be treated with thionyl chloride in a solvent like chloroform (B151607). acs.org This reaction proceeds via nucleophilic substitution, replacing a hydroxyl group with a chlorine atom to yield the chlorinated piperidine derivative. acs.org

Alkylation and quaternization reactions represent another significant pathway for synthesizing piperidine derivatives, which can be precursors to or derivatives of this compound. Tertiary amines, such as 1-methylpiperidine (B42303), can be transformed into alkylating agents themselves by reacting them with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.net This process involves the formation of a quaternary triazinylammonium chloride intermediate, which can then be dealkylated to yield an alkyl chloride. researchgate.net The reactivity of the alkyl groups in this dealkylation follows the order: benzyl (B1604629) ~ allyl > methyl > n-alkyl. researchgate.net

Furthermore, the quaternization of tertiary amines can be achieved using various alkylating agents. For instance, N-methyl tetrahydroisoquinolines can be converted into configurationally stable ammonium (B1175870) ions through Pd-catalyzed allylic alkylation. acs.org The choice of solvent and electrophile is critical in these reactions to achieve high conversion and prevent background reactions. acs.org Polar protic solvents are often preferred as they can stabilize the ionic products formed. acs.org

The regioselectivity of alkylation on molecules with multiple potential nucleophilic sites, such as amides or enolates, can be controlled by the nature of the alkylating agent. wiley-vch.de Hard electrophiles tend to favor O-alkylation, while softer electrophiles prefer N- or C-alkylation. wiley-vch.de

The direct introduction of a chlorine atom onto a pre-formed piperidine ring is a straightforward approach to synthesizing chlorinated piperidines. This can be accomplished using various chlorinating agents. For example, direct chlorination of 1-methylpiperidine with agents like thionyl chloride or phosphorus pentachloride under reflux or controlled temperature conditions can yield 4-Chloro-1-methylpiperidine (B1359792). This method is applicable in both laboratory and industrial settings. The reaction proceeds through nucleophilic substitution on the piperidine ring.

Similarly, amino alcohols can be converted to cyclic amines through a one-pot chlorination with thionyl chloride, followed by cyclization. organic-chemistry.org This method avoids the need for protection and deprotection steps. organic-chemistry.org For instance, a solution of tropine in chloroform can be cooled and treated with thionyl chloride, leading to the formation of 3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane upon reflux and subsequent workup. acs.org

A summary of reagents and conditions for direct chlorination is presented in the table below.

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| 1-Methylpiperidine | Thionyl chloride / Phosphorus pentachloride | Reflux or controlled temperature | 4-Chloro-1-methylpiperidine | |

| Amino alcohols | Thionyl chloride | One-pot reaction | Cyclic amines | organic-chemistry.org |

| Tropine | Thionyl chloride | Chloroform, reflux | 3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane | acs.org |

Organometallic reagents derived from halogenated compounds are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds. While direct formation of an organometallic reagent from this compound is less commonly detailed, the principles of their formation from alkyl halides are well-established. libretexts.orgyoutube.com

Organolithium and Grignard reagents are the most common types. libretexts.org The formation of an alkyl lithium reagent involves the reaction of an alkyl halide with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.orgyoutube.com Grignard reagents are prepared by reacting an alkyl halide with magnesium metal in an ether-based solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The ether solvent is crucial as it coordinates with the magnesium atom, stabilizing the organometallic species and enhancing its reactivity. libretexts.org

The reactivity of the halide in these reactions generally increases from chloride to bromide to iodide. libretexts.org These organometallic reagents are strong nucleophiles and bases due to the highly polarized metal-carbon bond. They readily react with electrophiles, including various carbonyl compounds, to form new carbon-carbon bonds. libretexts.orglibretexts.org

It is important to note that the presence of the amine functionality in this compound could complicate the formation of a Grignard or organolithium reagent due to the basicity of the nitrogen atom. This basicity can interfere with the reaction or lead to undesired side reactions. illinois.edu

Asymmetric and Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality plays a key role. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in excess.

Achieving enantioselectivity in the synthesis of chiral piperidines can be approached through several strategies, often involving chiral catalysts or auxiliaries. pressbooks.pub One of the most effective methods is the use of chiral catalysts that create a chiral environment around the substrate, favoring reaction on one face of the molecule over the other. pressbooks.pub

For piperidine derivatives, asymmetric synthesis can be achieved through various transformations, including asymmetric deprotonation, dynamic kinetic resolution, and the use of chiral auxiliaries. uark.edu For instance, α-aminoorganolithiums derived from piperidines have shown remarkable configurational stability at low temperatures, making them useful intermediates in asymmetric synthesis. uark.edu

In the context of creating the chiral center at the 3-position of the piperidine ring, methods such as enantioselective cyclization reactions are employed. For example, palladium-catalyzed azide (B81097) reduction cyclization has been used in the enantioselective synthesis of piperidine derivatives. mdpi.com Another approach is the use of chiral copper(II) catalysts for the enantioselective cyanidation of amines, followed by cyclization to form chiral piperidines. mdpi.com

A general route to chiral piperidin-2,4-diones has been developed using a chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk While not directly yielding this compound, this demonstrates a strategy for establishing chirality in the piperidine ring which could be adapted.

The synthesis of specific enantiomers, such as (R)-3-Chloro-1-methylpiperidine, is documented, indicating the existence of established enantioselective pathways. bldpharm.com These methods likely rely on the principles of asymmetric catalysis or the use of chiral starting materials to control the stereochemical outcome of the reaction.

A summary of asymmetric synthesis strategies for piperidines is provided below.

| Strategy | Key Feature | Example Application | Reference |

| Chiral Catalysis | Use of chiral catalysts to create a chiral environment. | Sharpless epoxidation using a chiral tartrate ligand. | pressbooks.pub |

| Asymmetric Deprotonation | Enantioselective removal of a proton to form a configurationally stable organolithium. | Formation of enantioenriched pyrrolidinostannanes. | uark.edu |

| Dynamic Kinetic Resolution | Quaternization of rapidly interconverting amine enantiomers. | Pd-catalyzed allylic alkylation of N-methyl tetrahydroisoquinolines. | acs.org |

| Chiral Auxiliaries | Attachment of a chiral group to guide the stereochemical outcome of a reaction. | Asymmetric Michael addition using Davies' chiral auxiliary. | ucl.ac.uk |

| Enantioselective Cyclization | Formation of the chiral ring in an enantioselective manner. | Palladium-catalyzed azide reduction cyclization. | mdpi.com |

Biocatalytic Approaches in Chiral Intermediate Synthesis

The production of enantiomerically pure piperidine derivatives is of paramount importance for the development of effective pharmaceuticals. Biocatalysis has emerged as a powerful and environmentally benign strategy for establishing stereocenters with high fidelity. While direct biocatalytic chlorination at the 3-position is not a common approach, the synthesis of chiral precursors, particularly (S)-N-Boc-3-hydroxypiperidine, provides a key strategic intermediate that can be chemically converted to the desired chlorinated compound.

Researchers have focused on the asymmetric reduction of N-protected piperidones using various biocatalysts, including isolated enzymes and whole-cell systems. These methods offer significant advantages over traditional chemical resolutions, which are often inefficient and result in yields of less than 50%. derpharmachemica.com

Ketoreductases (KREDs) have proven to be highly effective for this transformation. In one study, a screen of several ketoreductases identified KRED 110 as capable of complete conversion of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with 100% chiral purity and over 99% chromatographic purity. derpharmachemica.com Another study developed a process using a recombinant ketoreductase (KRED) that achieved a high substrate concentration of 100 g/L, yielding the product with >99% enantiomeric excess (ee). acs.org Furthermore, a thermostable aldo-keto reductase, AKR-43, was identified, which showed high activity and enantioselectivity in producing (S)-N-Boc-3-hydroxypiperidine without the substrate inhibition often observed in other biocatalytic processes. nih.gov This process, utilizing glucose dehydrogenase (GDH) for cofactor recycling, reached a 16% substrate concentration (w/w) with over 99% ee in 16 hours. nih.gov

Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes. The yeast Pichia pastoris SIT2014 has been successfully used for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, achieving a final yield of 85.4% and an enantiomeric excess value of over 99%. matec-conferences.orgresearchgate.net This approach highlights the potential for green and economical production of this vital chiral intermediate. researchgate.net

Interactive Data Table: Biocatalytic Synthesis of Chiral Piperidine Intermediates

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Conditions | Reference |

|---|---|---|---|---|---|---|

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | - | 100% | IPA, 10mM NAD+, pH 7.5, 35-40°C | derpharmachemica.com |

| Recombinant KRED | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | - | >99% | 100 g/L substrate, <5% enzyme loading | acs.org |

| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 85.4% | >99% | Whole-cell fermentation and reduction | matec-conferences.orgresearchgate.net |

| Aldo-keto reductase (AKR-43) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | - | >99% | 16% w/w substrate, GDH cofactor recycling, pH 7.5, 30°C | nih.gov |

Diastereoselective Control in Derivative Formation

Once a chiral center is established, or when forming multiply substituted piperidine rings, controlling the relative stereochemistry (diastereoselectivity) of subsequent functionalization is crucial. Several modern synthetic methods have been developed to achieve high diastereoselectivity in the formation of piperidine derivatives.

Iron-Catalyzed Cyclization: An eco-friendly method utilizing iron(III) chloride (FeCl₃) has been developed for the highly diastereoselective synthesis of cis-2,6-disubstituted piperidines. acs.orgorganic-chemistry.org This reaction proceeds via the cyclization of ζ-amino allylic alcohol derivatives. The key to the high diastereoselectivity is the thermodynamic equilibration of the initially formed product mixture to favor the more stable cis-isomer. acs.orgorganic-chemistry.org For N-tosyl protected substrates, diastereomeric ratios of up to >99/1 (cis/trans) have been achieved. organic-chemistry.org This method is significant as it avoids the use of more toxic heavy metals like mercury or palladium. acs.org

Photoredox Catalysis: A highly diastereoselective approach for the α-amino C–H arylation of heavily substituted piperidines has been reported using iridium-based photoredox catalysis. nih.gov This method allows for the formation of arylated piperidine products in good yields and with high diastereoselectivity. Interestingly, the process involves an initial, less selective C-H arylation, followed by a slower epimerization step that leads to the thermodynamically favored, more stable diastereomer. nih.gov This was confirmed by re-subjecting stereoisomerically pure products to the reaction conditions, whereupon they converged to the same experimentally observed diastereomer ratio. nih.gov

Domino Reactions: Enolate-mediated domino reactions provide another route to highly functionalized, 2,6-disubstituted piperidines with excellent diastereoselectivity (de >99%). bohrium.com These reactions involve an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction to construct the piperidine ring in a controlled manner. bohrium.com

Interactive Data Table: Diastereoselective Synthesis of Piperidine Derivatives

| Method | Substrates | Product Type | Diastereoselectivity | Key Features | Reference |

|---|---|---|---|---|---|

| FeCl₃-Catalyzed Cyclization | ζ-Amino allylic alcohols | cis-2,6-Disubstituted piperidines | Up to >99/1 (cis/trans) | Eco-friendly, thermodynamic equilibration | acs.orgorganic-chemistry.org |

| Photoredox C–H Arylation | Substituted piperidines, Cyano(hetero)arenes | α-Arylated piperidines | High dr | Arylation followed by epimerization to the thermodynamic product | nih.gov |

| Domino Reaction | α-Methylidene-β-diketones, N-aryl aldimines | 2,6-Disubstituted piperidines | >99% de | Imino-aldol followed by aza-Michael reaction | bohrium.com |

Specialized Synthesis of Key Derivatives Utilizing the this compound Moiety

The this compound framework is a valuable building block for synthesizing more complex molecules, primarily due to the reactivity of the C-Cl bond, which allows for nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups at the 3-position, leading to diverse derivatives with potential pharmacological applications.

While specific examples detailing the use of this compound as a starting material are not extensively documented in readily available literature, its synthetic utility can be inferred from established chemical principles. The chloromethyl group on a related compound, 3-(chloromethyl)-1-methylpiperidin-2-one, is known to be susceptible to substitution by various nucleophiles like amines and thiols. This reactivity allows for the creation of new derivatives under basic conditions.

The synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, a 5-HT1F agonist, involves the initial preparation of 1-methylpiperidine-4-carboxylic acid, showcasing the importance of the N-methylpiperidine core in pharmaceutical synthesis. google.com Although this example features functionalization at the 4-position, it underscores the general strategy of building complex molecules upon the piperidine scaffold.

A general approach to creating derivatives from this compound would involve its reaction with various nucleophiles (Nu-H) in the presence of a base. This would displace the chloride ion and form a new C-Nu bond, yielding a 3-substituted-1-methylpiperidine derivative. The choice of nucleophile dictates the nature of the final product.

Interactive Data Table: Potential Synthetic Transformations of the this compound Moiety

| Reaction Type | Nucleophile/Reagent | Potential Product Derivative | Significance/Application |

|---|---|---|---|

| Nucleophilic Substitution (Amination) | Primary/Secondary Amines (R₂NH) | 3-(Amino)-1-methylpiperidines | Building blocks for compounds with CNS activity, antihistamines. |

| Nucleophilic Substitution (Etherification) | Alcohols/Phenols (ROH) | 3-(Alkoxy/Aryloxy)-1-methylpiperidines | Precursors to analgesics and other pharmacologically active molecules. |

| Nucleophilic Substitution (Thioetherification) | Thiols (RSH) | 3-(Alkyl/Arylthio)-1-methylpiperidines | Introduction of sulfur-containing moieties found in various drugs. |

| Grignard Reaction | Magnesium (Mg), then electrophile | 3-Substituted piperidines via Grignard reagent | Formation of C-C bonds to build more complex carbon skeletons. |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 1 Methylpiperidine

Nucleophilic Substitution Reactions at the Carbon-Chlorine Bond

The chlorine atom at the 3-position of the piperidine (B6355638) ring serves as a leaving group, enabling nucleophilic substitution reactions. The carbon-chlorine bond can be targeted by a variety of nucleophiles, leading to the formation of new derivatives. smolecule.com

Research has shown that 3-Chloro-1-methylpiperidine reacts with nucleophiles such as sodium acetate (B1210297). In one study, the reaction with anhydrous sodium acetate in refluxing propan-2-ol resulted in the corresponding acetate ester. rsc.org Similarly, reactions with other nucleophiles like amines and thiols can lead to the substitution of the chlorine atom. smolecule.com

However, the direct substitution at the C-3 position is often in competition with a more complex pathway involving intramolecular rearrangement, which can dictate the final product distribution. rsc.org The propensity for this alternative pathway is a key feature of its chemistry.

Intramolecular Cyclization and Rearrangement Mechanisms (e.g., Aziridinium (B1262131) Cation Formation)

A predominant and mechanistically significant reaction pathway for 3-chloropiperidines involves intramolecular cyclization to form a highly strained, bicyclic aziridinium ion. unipd.itnih.gov This process occurs when the nitrogen atom of the piperidine ring acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion. unipd.itresearchgate.net The formation of this electrophilic intermediate is often the rate-determining step and is crucial to the compound's mode of action as an alkylating agent. unipd.itnih.gov

This aziridinium cation is highly reactive and susceptible to attack by external nucleophiles. The subsequent ring-opening can occur at two different carbons, leading to a mixture of products. rsc.org For instance, the alkaline hydrolysis of this compound does not yield 3-hydroxy-1-methylpiperidine (B1294512) as might be expected from a simple substitution. Instead, the reaction proceeds through the aziridinium intermediate, and subsequent attack by a hydroxide (B78521) ion preferentially occurs at the methylene (B1212753) bridge, leading to the formation of a rearranged product, 2-hydroxymethyl-1-methylpyrrolidine, as the sole isolated product. rsc.org This rearrangement highlights how the aziridinium ion mechanism governs the regiochemical outcome of the reaction. rsc.orgresearchgate.net The isolation of the bicyclic aziridinium ion as a perchlorate (B79767) salt has provided direct evidence for its existence as an intermediate. rsc.org

Oxidation Pathways of the Piperidine Ring and Substituents

The this compound molecule possesses sites susceptible to oxidation, primarily the tertiary nitrogen atom and the piperidine ring itself. The nitrogen center can be oxidized to form the corresponding 1-methylpiperidine (B42303) N-oxide. This transformation can typically be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

While specific studies on the oxidation of the piperidine ring of this compound are not extensively detailed, related piperidinone compounds can undergo oxidation to introduce additional functional groups using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under controlled conditions. smolecule.com Such reactions would likely lead to more complex molecular structures.

Reduction Reactions of Functional Groups

Reduction reactions involving this compound can target the carbon-chlorine bond. Catalytic hydrogenation or the use of chemical reducing agents can potentially lead to reductive dehalogenation, replacing the chlorine atom with a hydrogen atom to yield 1-methylpiperidine. In related compounds, functional groups like carbonyls can be reduced to the corresponding alcohols using agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com While this compound itself lacks such groups, this indicates the general compatibility of the piperidine ring system with reductive conditions.

Formation of Quaternary Ammonium (B1175870) Compounds

The tertiary amine nitrogen in this compound is nucleophilic and can react with alkylating agents to form quaternary ammonium salts. This reaction, known as quaternization, involves the attack of the nitrogen's lone pair on an electrophilic carbon of an alkyl halide, such as methyl iodide or a phenacyl halide. cdnsciencepub.comrsc.org

The stereochemistry of this reaction is influenced by the steric environment around the nitrogen. For N-methylpiperidines, quaternization can result in a mixture of diastereomeric products depending on whether the new alkyl group adds from an axial or equatorial position relative to the ring. cdnsciencepub.com For example, the reaction of 4-chloro-1-methylpiperidine (B1359792) with methyl iodide is a method used to synthesize a quaternary ammonium salt, demonstrating the reactivity of the piperidine nitrogen. rsc.org Similarly, this compound would be expected to react with various alkyl halides to yield the corresponding quaternary ammonium compounds.

| Piperidine Derivative | Alkylating Agent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-Methylpiperidines | α-Chloroacetophenone | Acetonitrile | N-Phenacyl-N-methylpiperidinium salt | cdnsciencepub.com |

| 4-Chloro-1-methylpiperidine | Methyl iodide | Ethyl acetate | Quaternary ammonium salt | rsc.org |

| 3-Methyl-5-hydroxypyridine | Benzyl (B1604629) halide | Toluene | Quaternary ammonium salt |

Exploration of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the reaction mechanisms of 3-chloropiperidines. unipd.it These studies provide insights into the electronic structure, reactivity, and energy profiles of the reaction pathways.

Spectroscopic and Analytical Characterization in Research of 3 Chloro 1 Methylpiperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Chloro-1-methylpiperidine. Through various NMR experiments, a complete picture of the molecule's proton and carbon environments can be assembled.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the N-methyl group and the protons on the piperidine (B6355638) ring.

The N-methyl protons typically appear as a singlet, while the protons on the piperidine ring exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts (δ) of the ring protons are influenced by their proximity to the electronegative chlorine atom and the nitrogen atom. For instance, the proton attached to the same carbon as the chlorine atom (H-3) is expected to be deshielded and resonate at a downfield chemical shift.

A representative, though not specific to this compound, ¹H NMR spectrum of a substituted piperidine derivative might show the N-methyl protons as a singlet, with the piperidine ring protons appearing as multiplets. The integration of these signals confirms the number of protons in each unique environment.

Table 1: Representative ¹H NMR Data for a Substituted Piperidine Ring

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.0 - 2.5 | Singlet |

Note: Specific chemical shifts and coupling constants for this compound would require experimental data.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbon atom bonded to the chlorine atom (C-3) is expected to have a significantly different chemical shift compared to the other ring carbons due to the electronegativity of the chlorine. Similarly, the N-methyl carbon and the carbons adjacent to the nitrogen (C-2 and C-6) will have characteristic chemical shifts. For instance, in N-methylpiperidine, the carbon resonances are observed at specific ppm values which would be altered by the presence of the chloro-substituent. guidechem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~46 |

| C-2 | ~60 |

| C-3 | ~58 |

| C-4 | ~25 |

| C-5 | ~24 |

Note: These are predicted values and may vary from experimental data.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

To definitively assign the proton and carbon signals and to elucidate the complete three-dimensional structure, advanced two-dimensional (2D) NMR techniques are employed. d-nb.info

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons). It is instrumental in tracing the connectivity of the protons around the piperidine ring. youtube.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comnih.gov This allows for the unambiguous assignment of which protons are attached to which carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. youtube.comnih.gov This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule, such as the relative orientation of the chloro and methyl groups on the piperidine ring. d-nb.info

Through the combined interpretation of these 2D NMR spectra, a comprehensive and unambiguous structural assignment of this compound can be achieved. d-nb.info

Chiral NMR for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique used to determine the enantiomeric excess (ee) of a chiral compound. nih.gov This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. acs.orgnih.gov

The chiral auxiliary interacts with the enantiomers of this compound to form transient diastereomeric complexes. These diastereomers have different NMR spectra, leading to the separation of signals for the two enantiomers. psu.edu By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. nih.gov This technique is crucial in asymmetric synthesis and in the characterization of enantiomerically enriched samples.

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations. pressbooks.publibretexts.org Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the piperidine ring and the N-methyl group are expected in the 2850-3000 cm⁻¹ region. vscht.cz

C-N stretching: The C-N stretching vibration of the tertiary amine would likely appear in the 1250–1020 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to the molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-N (tertiary amine) | Stretching | 1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₆H₁₂ClN), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 133.62 g/mol ). nih.gov

Due to the presence of chlorine, the molecular ion region will exhibit a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) for the ³⁷Cl isotope. whitman.edu

Electron impact (EI) ionization would likely cause fragmentation of the molecule. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org The fragmentation pattern can provide valuable information for confirming the structure of the molecule. For 4-chloro-1-methylpiperidine (B1359792), a top peak at m/z 98 is observed. nih.gov A similar fragmentation pattern might be expected for the 3-chloro isomer.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Significance |

|---|---|---|

| [M]⁺ | 133 | Molecular Ion |

| [M+2]⁺ | 135 | Isotope peak due to ³⁷Cl |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Deuterochloroform |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and, for chiral molecules, the absolute configuration. nih.goved.ac.ukresearchgate.net The process involves diffracting X-rays off a single crystal, which generates a unique diffraction pattern that can be mathematically reconstructed into a detailed model of the molecular and crystal structure. nih.gov For an enantiomerically pure chiral compound like this compound, which crystallizes in a non-centrosymmetric space group, X-ray crystallography can distinguish between the two possible enantiomers (R and S). ed.ac.uk This is achieved by analyzing the anomalous scattering of the X-rays, an effect that is more pronounced with heavier atoms like chlorine. ed.ac.uk

In the context of piperidine derivatives, X-ray diffraction studies provide critical insights into the conformation of the piperidine ring, which typically adopts a stable chair conformation to minimize steric strain. Substituents on the ring can exist in either axial or equatorial positions. For instance, in studies of (3R,4R)-N,4-dimethyl-piperidin-3-amine hydrochloride, the piperidine ring was confirmed to be in a chair conformation with the methyl groups in equatorial orientations to reduce 1,3-diaxial interactions. The absolute configuration was unambiguously determined, with a Flack parameter of −0.02(3) confirming the (3R,4R) configuration.

Similar studies on other N-methylpiperidine derivatives have further elucidated their solid-state structures. The crystal structure of N-methylpiperidine betaine (B1666868) hexafluorosilicate (B96646) shows that the piperidinium (B107235) ring adopts a chair conformation. researchgate.net In another example, crystals of 4-diphenylcarbamyl-N-methylpiperidine methobromide were found to contain two distinct conformers within the same crystal, one with an equatorial ester group and one with an axial ester group. nih.gov

If this compound were analyzed, X-ray crystallography would be expected to reveal the following:

The precise three-dimensional arrangement of atoms.

The conformation of the piperidine ring, likely a chair form.

The orientation (axial or equatorial) of the chloro and methyl groups.

The absolute configuration (R or S) at the chiral C3 carbon.

Intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

| Parameter | Example Finding for a Piperidine Derivative | Reference |

| Compound | (3R,4R)-N,4-dimethyl-piperidin-3-amine HCl | |

| Crystal System | Triclinic | |

| Space Group | P1̄ | |

| Ring Conformation | Chair | |

| Absolute Configuration | Confirmed as (3R,4R) via Flack parameter | |

| Key Interactions | Hydrogen bonding (N–H···Cl) |

Electronic Spectroscopy (Ultraviolet-Visible and Photoluminescence)

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (fluorescence and phosphorescence), probes the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as electrons are promoted from lower to higher energy orbitals. numberanalytics.com While simple saturated amines like piperidine show only weak n→σ* transitions in the far UV region, the introduction of chromophores or conjugation can lead to more informative spectra. nist.gov

The UV-Vis spectrum of this compound itself is expected to be relatively simple. However, its derivatives or complexes can exhibit interesting photophysical properties. For example, studies on triarylamines containing piperidine groups show absorption maxima around 290 nm, attributed to π-π* transitions of the aromatic core. researchgate.net The non-aromatic piperidine group itself does not significantly affect the π-conjugation or the position of the main absorption band. researchgate.net

Photoluminescence is the emission of light from an electronically excited state. This phenomenon is highly sensitive to the molecular structure and environment. While this compound is not expected to be strongly luminescent on its own, it can be incorporated into larger fluorescent molecules or act as a ligand in luminescent metal complexes.

Research on piperidine-substituted 1,8-naphthalimide (B145957) derivatives has shown that these compounds can be highly fluorescent. mdpi.com Their emission properties are often solvent-dependent (solvatochromism), with emission maxima shifting to longer wavelengths in more polar solvents. mdpi.com Furthermore, copper(I) halide complexes with N-methylpiperidine and other amine ligands have been shown to exhibit strong photoluminescence, with emission colors ranging from green to yellow. researchgate.netescholarship.org The emission in these cases often arises from cluster-centered transitions or metal-to-ligand charge transfer (MLCT). researchgate.net

| Compound System | Spectroscopic Technique | Key Finding | Reference |

| Piperidine-containing triarylamines | UV-Vis Absorption | Absorption maximum near 290 nm (π-π* transition), unaffected by the non-aromatic piperidine group. | researchgate.net |

| Piperidine-substituted naphthalimides | Photoluminescence | Strong fluorescence, with emission maxima shifting depending on solvent polarity (solvatochromism). | mdpi.com |

| (CuI) complexes with N-methylpiperidine | Photoluminescence | Strong yellow-to-green luminescence at ambient temperature from metal-centered or charge-transfer transitions. | researchgate.net |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on elemental composition and the chemical (electronic) state of those elements within the top few nanometers of a material's surface. bnl.govscivisionpub.com The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. bnl.gov The binding energy of these emitted photoelectrons is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and bonding arrangements. scivisionpub.com

A detailed XPS study of nine piperidinium-based ionic liquids investigated how factors like alkyl chain length and the nature of the counter-anion affect the electronic environment of the cation. worktribe.comnih.gov High-resolution C 1s spectra can be deconvoluted into multiple components representing carbon atoms in different chemical environments:

Chetero: Carbon atoms directly bonded to the positively charged nitrogen atom, appearing at a higher binding energy.

Cinter: Carbon atoms beta to the nitrogen.

Caliphatic: The remaining aliphatic carbon atoms, appearing at the lowest binding energy. worktribe.com

The binding energy of the cationic nitrogen (N 1s) is also a key parameter, which shifts based on the inductive effects of substituents and charge transfer from the anion. worktribe.com For instance, comparing 1-octyl-1-methylpiperidinium ([C8C1Pip]+) with its aromatic analogue 1-octylpyridinium (B14679969) ([C8Py]+), it was found that the N 1s binding energy was identical, suggesting the inductive effect of the extra methyl group in the piperidinium cation has a similar impact on the nitrogen's electronic environment as the charge delocalization in the pyridinium (B92312) ring. worktribe.com

An XPS analysis of this compound would provide valuable data on the electronic state of the nitrogen, the different carbons in the ring, and the chlorine atom, offering insights into intramolecular electronic effects.

| Compound System | XPS Peak | Typical Binding Energy (eV) | Significance | Reference |

| Piperidinium-based Ionic Liquids | C 1s (Caliphatic) | ~285.5 eV | Represents carbons distant from the heteroatom. | researchgate.net |

| Piperidinium-based Ionic Liquids | C 1s (Chetero) | ~287.0 eV | Represents carbons bonded to the cationic nitrogen, shifted to higher energy. | researchgate.net |

| 1-octyl-1-methylpiperidinium ([C8C1Pip]+) | N 1s | Identical to [C8Py]+ | Indicates the inductive effect of the methyl group is comparable to charge delocalization in the pyridinium analogue. | worktribe.com |

| N-enriched carbon materials | N 1s | 399.1 eV | Corresponds to pyridine-like or C=N-R nitrogen. | mdpi.com |

| N-enriched carbon materials | N 1s | 401.3 eV | Corresponds to nitrogen in an amide-like or aromatic ring-attached environment. | mdpi.com |

Computational Chemistry and Molecular Modeling of 3 Chloro 1 Methylpiperidine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecular systems. tandfonline.comnih.gov These methods have been applied to various piperidine (B6355638) derivatives to elucidate their characteristics. researchgate.netgoogle.comgazi.edu.tr

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is pivotal in determining its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in this analysis. chalcogen.roirjweb.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ronih.gov A smaller gap generally implies higher reactivity. chalcogen.ro

For substituted piperidine systems, DFT calculations are commonly used to determine these orbital energies. researchgate.netasianpubs.org For instance, in a study of (E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidine-4-ylidene)-2-phenylhydrazine, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute the HOMO and LUMO energies. researchgate.netasianpubs.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Energies for a Substituted Methylpiperidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap | 4.6991 |

Data derived from a representative thiazole (B1198619) derivative study for illustrative purposes. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. grafiati.comsemanticscholar.org The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In studies of piperidine derivatives, MEP analysis helps to identify the sites susceptible to electrophilic and nucleophilic attack. asianpubs.orgresearchgate.netbookpi.org For example, in a study on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP), MEP analysis was performed to predict reactive sites. researchgate.netresearchgate.net The negative potential regions are associated with lone pair electrons of electronegative atoms and are prone to electrophilic attack, while the positive regions, usually around hydrogen atoms, are susceptible to nucleophilic attack.

Global Reactivity Descriptors (e.g., Chemical Stability and Reactivity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netasianpubs.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

These parameters are calculated as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A higher chemical hardness indicates lower reactivity and greater stability. The global electrophilicity index measures the propensity of a species to accept electrons. These descriptors have been computed for various substituted piperidines to understand their reactive nature. researchgate.netasianpubs.org

Table 2: Global Reactivity Descriptors for a Substituted Methylpiperidine Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.5293 |

| Electron Affinity (A) | 0.8302 |

| Electronegativity (χ) | 3.17975 |

| Chemical Hardness (η) | 2.34955 |

| Global Electrophilicity Index (ω) | 2.155 |

Calculated using the representative data from Table 1.

Thermochemical Property Computations (e.g., Enthalpies of Formation, Heat Capacity)

Quantum chemical methods can be employed to calculate various thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). aip.orgcore.ac.uk These properties are crucial for understanding the stability and energy content of a molecule. For instance, the standard molar enthalpies of formation for 1-methyl-2-piperidinemethanol (B130399) have been experimentally determined and can be used as a reference for computational studies. researchgate.net Computational approaches, often using ab initio or DFT methods, can provide theoretical values for these properties, which can be compared with experimental data where available. core.ac.ukresearchgate.netresearchgate.net The thermal behavior of a compound like 3-chloro-1-methylpiperidine is influenced by its structural components, including the piperidine ring and the chloro and methyl substituents. smolecule.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov These simulations model the atomic motions of a system over time, providing insights into the different conformations a molecule can adopt and the energetic barriers between them. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscispace.com This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. plos.org

In the context of this compound derivatives, molecular docking studies can be performed to predict their binding modes and affinities to various biological targets. For example, docking studies on a related compound, 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP), were conducted to investigate its potential as an inhibitor for Alzheimer's disease-related proteins. researchgate.netresearchgate.net The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org For instance, the N-methyl piperidine moiety has been observed to interact with the side chain of specific amino acid residues in a protein's binding pocket. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidine-4-ylidene)-2-phenylhydrazine |

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one (CFMP) |

In Silico Prediction of Biological Activity Spectra and Protein Targets (e.g., SwissTargetPrediction, PASS)

In modern drug discovery, computational methods are indispensable for the early-stage evaluation of novel chemical entities, providing crucial insights into their potential pharmacological profiles and saving significant time and resources. nih.gov For compounds like this compound and other piperidine derivatives, in silico tools such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used to forecast their biological activities and identify likely macromolecular targets. clinmedkaz.orgclinmedkaz.org This computer-aided approach allows researchers to prioritize compounds for further experimental screening based on a predicted spectrum of effects. researchgate.net

The PASS online platform predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.org The prediction is founded on a structure-activity relationship analysis of a large database of known active substances. researchgate.net SwissTargetPrediction, another web-based tool, functions by identifying the most probable protein targets of a small molecule by searching for similarities with a database of known active ligands. clinmedkaz.orgclinmedkaz.org The predictive power of these computational models has been validated in numerous preclinical studies, demonstrating a high correlation between predicted activities and experimental results. clinmedkaz.org

For the broader class of piperidine derivatives, these predictive tools have suggested a wide array of potential biological activities. clinmedkaz.orgclinmedkaz.org Studies using PASS and SwissTargetPrediction indicate that piperidine-containing molecules are likely to interact with various enzymes, receptors, voltage-gated ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This diverse range of predicted interactions suggests their potential application in treating a variety of conditions. clinmedkaz.org Specifically, predictions point towards potential uses in the management of central nervous system (CNS) diseases, cancer, and as antiarrhythmic or local anesthetic agents. clinmedkaz.orgresearchgate.net For instance, the predicted ability of piperidine derivatives to inhibit neurotransmitter uptake is a promising avenue for developing treatments for certain CNS disorders. clinmedkaz.org

Table 1: Predicted Biological Activities and Protein Target Classes for Piperidine Scaffolds

| Prediction Tool | Predicted Target Class / Activity | Potential Therapeutic Application | Source |

| PASS | Enzyme Inhibition | Anti-inflammatory, Anticancer | clinmedkaz.orgclinmedkaz.org |

| GPCR Ligand Activity | CNS Disorders | nih.gov | |

| Ion Channel Modulation | Antiarrhythmic, Local Anesthetic | clinmedkaz.orgclinmedkaz.org | |

| Neurotransmitter Uptake Inhibition | CNS Disorders (e.g., Parkinson's) | clinmedkaz.org | |

| SwissTargetPrediction | Enzymes | Various (e.g., Kinases, Proteases) | clinmedkaz.orgclinmedkaz.org |

| G-protein Coupled Receptors (GPCRs) | Various | nih.gov | |

| Ion Channels | Various | clinmedkaz.org | |

| Transporters | Various | clinmedkaz.org |

This table summarizes general predictions for the broader class of piperidine derivatives as specific data for this compound is not detailed in the provided sources.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of chemical reaction mechanisms at the molecular level. For piperidine systems, theoretical calculations are employed to understand reaction pathways, predict stereochemical outcomes, and analyze the stability of intermediates and transition states. These computational insights complement experimental findings and guide the synthesis of complex molecules.

A key application of computational modeling is in the study of stereoselectivity in reactions involving the piperidine ring. For example, computational studies have been conducted to understand the diastereoselectivity of N-alkylation reactions of substituted piperidines. ualberta.ca Using methods like Density Functional Theory (DFT), researchers can model the reaction pathways leading to different stereoisomers. ualberta.ca

In one such study focusing on the reaction of 3-hydroxy-1-methylpiperidine (B1294512) with benzyl (B1604629) chloride, DFT calculations (specifically using the B3LYP functional with the 6-31+G(d) basis set and a Polarizable Continuum Model for the solvent) were used to optimize the geometries of the transition states. ualberta.ca Single-point energy calculations with a more advanced functional (M06-2x) were then performed to determine the relative Gibbs free energies of these transition states. ualberta.ca This approach allows for the identification of the lowest energy pathway, thereby predicting the major diastereomer formed in the reaction. ualberta.ca Such detailed mechanistic understanding is crucial for controlling the stereochemistry during the synthesis of chiral piperidine derivatives. mdpi.com

Beyond stereoselectivity, computational methods are also used to explore the mechanisms of various cyclization and annulation reactions used to construct the piperidine scaffold itself. mdpi.com Theoretical studies can elucidate the energetics of different potential pathways, such as intramolecular aza-Michael reactions or reductive cyclizations, providing a rationale for experimentally observed product distributions. mdpi.com

Table 2: Application of Computational Methods in Studying Piperidine Reaction Mechanisms

| Computational Method | Application | Research Focus | Source |

| Density Functional Theory (DFT) | Transition State Modeling | Elucidating the mechanism of N-alkylation and predicting diastereoselectivity. | ualberta.ca |

| Energy Calculations | Determining relative Gibbs free energies of transition states to predict reaction outcomes. | ualberta.ca | |

| G3MP2B3 Composite Method | Thermochemical Calculations | Determining standard molar enthalpies of formation for various methylpiperidines to understand stability. | acs.org |

| Ab Initio Methods | Thermochemical Calculations | Comparing with experimental and DFT results for enthalpies of formation. | acs.org |

Pharmacological and Biological Research Applications of the 3 Chloro 1 Methylpiperidine Scaffold

Utilization as Pharmaceutical Intermediates and Precursors

The reactivity of the 3-chloro-1-methylpiperidine structure makes it a valuable starting material or intermediate in the synthesis of a wide range of pharmaceutical compounds. The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups and the construction of more complex molecular architectures.

This compound serves as a key precursor in the synthesis of the anticholinergic agent Mepenzolate (B1170382) Bromide. Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter, and are used to treat a variety of conditions. Mepenzolate is a parasympathetic post-ganglionic inhibitor that reduces the spontaneous contractions of the colon.

The synthesis of Mepenzolate Bromide is achieved by reacting this compound with 2-hydroxy-2,2-diphenylacetic acid (also known as benzilic acid). ontosight.ai This reaction forms an ester intermediate. In the subsequent step, this tertiary amine ester is treated with methyl bromide, which quaternizes the piperidine (B6355638) nitrogen, yielding the final active pharmaceutical ingredient, Mepenzolate Bromide. ontosight.ai Research into the enantiomers of mepenzolate has confirmed its activity as a muscarinic receptor antagonist, with studies showing that the (R)-enantiomer has a higher affinity for the muscarinic M3 receptor than the (S)-enantiomer. google.com

The piperidine scaffold is frequently explored for drugs targeting the Central Nervous System (CNS), partly due to its ability to cross the blood-brain barrier. researchgate.net The this compound framework has been utilized in the creation of compounds with potential therapeutic applications for neurological and psychiatric disorders.

A notable example is in the synthesis of Metixene (also known as Methasan hydrochloride), an anti-Parkinson's drug with M-receptor blocking activity. rsc.org Synthetic routes for Metixene describe the condensation of thioxanthene (B1196266) with 3-chloromethyl-1-methylpiperidine, a closely related derivative, in the presence of a base. rsc.org Furthermore, novel piperidine derivatives have been synthesized and tested for antidepressant-like effects, with studies indicating that their mechanism of action may involve both the monoaminergic and opioidergic systems. rsc.org These examples underscore the utility of the substituted piperidine core in the development of new CNS-active agents.

The this compound scaffold is a valuable starting point for fragment-based drug discovery (FBDD), a method that uses small molecular fragments to develop new lead compounds. quickcompany.in Its defined three-dimensional structure and reactive handle allow for the systematic construction of libraries of novel compounds for screening against various biological targets.

One significant area of research is the development of potent and selective inhibitors of the Glycine (B1666218) Transporter 1 (GlyT1). google.com Inhibition of GlyT1 is a therapeutic strategy for treating schizophrenia. In the search for such inhibitors, a series of N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives were synthesized. Research found that incorporating a chloro-substituent on the pyridine (B92270) ring was important for potent inhibitory activity. For instance, the compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide was identified as a powerful GlyT1 inhibitor with an IC₅₀ value of 1.8 nM, demonstrating the scaffold's potential in creating highly active drug candidates. google.com

Chlorinated N-methylpiperidine structures are crucial intermediates in the multi-step synthesis of complex pharmaceuticals. A prominent example is the synthesis of the second-generation antihistamine, Loratadine. googleapis.com While the piperidine intermediate is key to the final structure of Loratadine, it is important to note that the specific isomer widely documented in major synthetic routes is 4-chloro-1-methylpiperidine (B1359792) , not the 3-chloro isomer. evitachem.com

In a common synthetic pathway for Loratadine, a Grignard reagent is prepared from 4-chloro-N-methylpiperidine. This organometallic reagent is then reacted with a substituted pyridine-based ketone intermediate. evitachem.com This step is critical for assembling the core structure of the drug, which is subsequently converted to Loratadine. This example highlights the importance of positional isomerism in chemical synthesis, where the location of the chlorine atom on the piperidine ring is critical for the desired reaction pathway and final product.

Investigation of Biological Activity and Mechanisms of Action

The this compound scaffold is not only a synthetic tool but also a core component of molecules studied for their direct biological activity. Research has focused on how this structural unit and its derivatives interact with biological targets like enzymes, leading to the elucidation of mechanisms of action and structure-activity relationships (SAR).

Derivatives incorporating the substituted piperidine moiety have been shown to be potent inhibitors of various enzymes, a key mechanism for therapeutic intervention in many diseases.

Glycine Transporter 1 (GlyT1) Inhibition: As mentioned previously, derivatives based on a chloro-substituted piperidine framework are effective GlyT1 inhibitors. google.com SAR studies revealed that electron-withdrawing substituents at the meta-position of the benzamide (B126) portion were crucial for potent inhibitory activity. The table below details the inhibitory concentrations (IC₅₀) of several analogues, illustrating the impact of substituent changes on potency. google.com

| Compound | Substituent (X) | GlyT1 Inhibitory Activity (IC₅₀, µM) |

| 7s | 3-Cl | 0.21 |

| 7t | 2-Cl, 5-CF₃ | 0.0097 |

| 7u | 3-Cl, 2-CF₃ (on pyridine) | 0.0049 |

| 7v | 3-Cl, 4-CF₃ (on pyridine) | 0.0015 |

Data sourced from Chemical & Pharmaceutical Bulletin. google.com

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: The piperidine ring is also a core element in the design of inhibitors for monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Carbamates bearing an N-piperidine group have been identified as potent MAGL inhibitors. Structure-activity relationship studies on these inhibitors showed that modifications to the piperidine ring itself were generally detrimental to activity, indicating a strict structural requirement for the six-membered ring to maintain potency. Further research into spiro derivatives containing a piperidine moiety led to the identification of potent and reversible MAGL inhibitors, with specific substitutions on an associated phenyl ring enhancing potency.

Cholinesterase Inhibition: The piperidine scaffold has also been incorporated into compounds designed to inhibit cholinesterases (AChE and BChE), a strategy used in the treatment of Alzheimer's disease. Studies on (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides found that chloro and fluoro substituents at the meta-position of a phenyl ring attached to the core structure resulted in predominant anti-cholinesterase potential. rsc.org

Receptor Binding Affinity and Selectivity

The this compound scaffold is a key structural motif in the design of ligands with specific receptor binding profiles. The position of the chlorine atom and the N-methyl group on the piperidine ring significantly influences both the affinity and selectivity for various biological targets.

Research into sigma (σ) receptors has highlighted the importance of the piperidine core. Derivatives incorporating this scaffold have been investigated as high-affinity ligands for σ-1 receptors. researchgate.netunimore.it For instance, studies on halogenated 4-(phenoxymethyl)piperidines, which share the core piperidine structure, have demonstrated a wide range of dissociation constants (Kᵢ) for σ-1 and σ-2 receptors, from 0.38 to 24.3 nM and 3.9 to 361 nM, respectively. acs.org The selectivity, expressed as the ratio of Kᵢ (σ-2/σ-1), varied from 1.19 to 121, indicating that modifications to the scaffold can tune the preference for a specific sigma receptor subtype. acs.org In one study, a piperidine derivative showed high affinity for the σ₁ receptor with a pKi value of 9.13 and a 47-fold selectivity over the σ₂ subtype. unimore.it

Beyond sigma receptors, piperidine derivatives have been developed as antagonists for other important neurological targets. For example, analogs of risperidone (B510) containing an N-methylpiperidine moiety have shown high binding affinity for 5-HT₂ₐ serotonin (B10506) receptors. nih.gov One such derivative exhibited a Kᵢ value of 12.27 nM. nih.gov Furthermore, dual-target ligands have been created based on the piperidine framework. Compounds designed to interact with both histamine (B1213489) H₃ and σ₁ receptors have demonstrated high affinity, with Kᵢ values as low as 4.5 nM for the σ₁ receptor and 7.7 nM for the histamine H₃ receptor. acs.org The inclusion of the piperidine moiety was found to be a critical feature for achieving this dual activity. acs.org

The versatility of the piperidine scaffold is also evident in its application for P2Y₁₄ receptor antagonists. nih.gov While direct data on this compound is specific, the broader research on substituted piperidines underscores the core scaffold's role in establishing high-affinity interactions with a diverse range of receptors. clinmedkaz.org The stereochemistry and substitution patterns on the piperidine ring are crucial determinants of binding affinity and selectivity. ontosight.ai

Table 1: Receptor Binding Affinities of Various Piperidine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Selectivity |

|---|---|---|---|

| Halogenated 4-(phenoxymethyl)piperidines | σ-1 Receptor | 0.38–24.3 nM acs.org | Varied (σ-2/σ-1 ratio: 1.19–121) acs.org |

| N-methylpiperidine risperidone derivative | 5-HT₂ₐ Receptor | 12.27 nM nih.gov | Not specified |

| Dual Histamine H₃/Sigma-1 Ligand | σ-1 Receptor | 4.5 nM acs.org | High for both targets |

| Dual Histamine H₃/Sigma-1 Ligand | Histamine H₃ Receptor | 7.7 nM acs.org | High for both targets |

Interactions with Nucleophilic Sites in Biomolecules (e.g., Amino Acids in Proteins)

The chemical structure of this compound, featuring a reactive chlorine atom, suggests its potential to interact with nucleophilic sites within biomolecules. Such interactions are fundamental to the mechanism of action for many therapeutic agents, particularly those that function as covalent inhibitors. The piperidine ring acts as a scaffold, positioning the electrophilic chloro group to react with nucleophilic amino acid residues like lysine, tyrosine, or histidine on a target protein. escholarship.org

The concept of covalent modification is well-established in drug design. ucsf.edu For a molecule like this compound, the nitrogen atom of the piperidine ring is a nucleophilic center, while the carbon atom bonded to the chlorine atom can act as an electrophilic center, especially in derivatives designed for alkylation. For example, related compounds like 3-(bromomethyl)-1-methylpiperidine (B1343224) are proposed to act as alkylating agents, forming covalent bonds with nucleophiles in biological systems.

Studies on covalent inhibitors targeting protein-protein interactions have explored various electrophilic "warheads" that can be incorporated into binding molecules. escholarship.org Aryl-sulfonyl fluorides and aryl-fluoro sulfates have been identified as effective electrophiles for forming covalent adducts with lysine, tyrosine, and histidine residues. escholarship.org While not a sulfonyl fluoride, the chloro-group on the this compound scaffold can similarly serve as an electrophilic site for nucleophilic attack by amino acid side chains. The reactivity of such a group is influenced by its position on the piperidine ring, which affects steric and electronic interactions.

The process of covalent bond formation is typically a two-step mechanism: initial non-covalent binding to the target protein, followed by the irreversible covalent reaction. ucsf.edu The efficiency of this process depends on both the binding affinity of the scaffold and the intrinsic reactivity of the electrophilic group with the target nucleophile. ucsf.edu Ionizing radiation studies have also detailed the covalent modifications of amino acids, identifying various adducts and demonstrating that the reactivity of an amino acid is strongly influenced by its chemical environment, such as being part of a peptide chain. wisc.edu

Modulation of Cellular Signaling Pathways

Derivatives containing the piperidine scaffold are known to modulate a variety of cellular signaling pathways, which is central to their therapeutic potential. The ability of these compounds to bind to specific receptors or enzymes allows them to interfere with or enhance downstream signaling cascades.

One significant area of investigation is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to cancer when dysregulated. The Smoothened (SMO) receptor is a key component of this pathway. Certain complex molecules containing a piperidine moiety, such as SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide), act as potent agonists of the SMO receptor, thereby activating the Hh signaling pathway. nih.gov This demonstrates that the piperidine scaffold can be a core element in molecules designed to modulate this critical pathway.

Another important signaling pathway involves the Janus kinases (JAKs), which are protein tyrosine kinases involved in cytokine receptor signaling. google.com.na Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. Imidazole-4,5-dicarboxamide derivatives, which can be synthesized using piperidine-containing intermediates, have been developed as inhibitors of JAK-2, highlighting the utility of the piperidine structure in creating modulators of this pathway. google.com.na

Furthermore, piperidine derivatives have been implicated in the modulation of the integrated stress response (ISR) pathway. google.com The ISR is a cellular stress response pathway that can be targeted for therapeutic intervention in various diseases. Research has also shown that piperidine-based compounds can influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. scispace.com The inhibition of these cytokines disrupts the signaling cascades that perpetuate inflammation.

Exploration of Diverse Therapeutic Potential

Antimicrobial Properties

The piperidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. scispace.com Numerous studies have demonstrated that compounds incorporating a piperidine ring, including those with substitutions analogous to this compound, exhibit significant antibacterial and antifungal activities.

In one study, a series of 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles were synthesized and screened for their in vitro antimicrobial properties. nih.gov Several of these compounds showed notable antifungal activity. nih.gov Another study focused on quaternary compounds derived from N-methyl piperidine, which demonstrated activity against a panel of seven bacterial species and one fungal organism. pjps.pk

The presence of a halogen, such as a chloro group, on the scaffold has been shown to be beneficial for antimicrobial activity. scispace.com For instance, piperidinone oxime derivatives with a chloro group on an associated phenyl ring exhibited significant antimicrobial activity. scispace.com Similarly, other research has found that piperidine derivatives possessing a fluoro or chloro group display good antibacterial and antifungal activities. scispace.com In a study of 3-methylbenzo[d]thiazol-methylquinolinium derivatives, compounds were found to have potent activity against several bacterial strains, including multidrug-resistant strains like MRSA and VRE. nih.gov The mechanism of action for some of these quinolinium derivatives involves the disruption of bacterial cell division by inhibiting the GTPase activity of the FtsZ protein. nih.gov

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Class | Target Organisms | Observed Effect |

|---|---|---|

| Piperidinyl Benzimidazoles | Fungi | Good antifungal activity nih.gov |

| N-methyl piperidinium (B107235) chlorides/bromides | Bacteria and Fungi | Zone of inhibition observed pjps.pk |

| Piperidinone Oximes with Chloro Group | Microbes | Significant antimicrobial activity scispace.com |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Potent antibacterial activity (MICs as low as 1.5–4 µg/mL against MRSA) nih.gov |

Anticancer and Antineoplastic Investigations

The this compound scaffold and its structural relatives are featured in a variety of compounds investigated for their potential as anticancer and antineoplastic agents. evitachem.commdpi.com The piperidine ring is a common fragment in the design of drugs targeting cancer-related pathways. mdpi.com